molecular formula C32H63NO5 B12550462 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one CAS No. 143050-63-9

1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one

Katalognummer: B12550462
CAS-Nummer: 143050-63-9
Molekulargewicht: 541.8 g/mol
InChI-Schlüssel: ITAWFBXVBHULTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is a complex organic compound known for its unique structure and properties. This compound features a macrocyclic ether (crown ether) with an azacyclopentadecane ring, which is linked to a docosanone chain. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one typically involves the formation of the crown ether ring followed by the attachment of the docosanone chain. The crown ether can be synthesized through a series of cyclization reactions involving ethylene glycol derivatives and an amine. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential to interact with biological macromolecules and influence biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its ability to act as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one involves its ability to form stable complexes with cations. This complexation can influence various molecular targets and pathways, including:

    Ion Transport: Facilitating the transport of ions across membranes.

    Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states.

    Drug Delivery: Enhancing the solubility and bioavailability of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-YL)docosan-1-one is unique due to its long docosanone chain, which imparts distinct physical and chemical properties compared to other crown ethers

Eigenschaften

CAS-Nummer

143050-63-9

Molekularformel

C32H63NO5

Molekulargewicht

541.8 g/mol

IUPAC-Name

1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)docosan-1-one

InChI

InChI=1S/C32H63NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(34)33-22-24-35-26-28-37-30-31-38-29-27-36-25-23-33/h2-31H2,1H3

InChI-Schlüssel

ITAWFBXVBHULTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N1CCOCCOCCOCCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.